2-Indanone

Catalog No.
S564674
CAS No.
615-13-4
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Indanone

CAS Number

615-13-4

Product Name

2-Indanone

IUPAC Name

1,3-dihydroinden-2-one

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2

InChI Key

UMJJFEIKYGFCAT-UHFFFAOYSA-N

SMILES

C1C(=O)CC2=CC=CC=C21

Synonyms

1,3-Dihydro-2H-inden-2-one; 1H-Inden-2(3H)-one; 2-Oxobenzocyclopentane; 2-Oxoindane

Canonical SMILES

C1C(=O)CC2=CC=CC=C21

Precursor for Organic Synthesis:

  • -Indanone serves as a valuable starting material for the synthesis of diverse organic compounds with various functionalities.
  • It can be readily modified through different chemical reactions to generate complex molecules with specific properties.
  • For example, studies have shown its utility in the synthesis of indene-fused porphyrins, which are molecules with potential applications in photodynamic therapy and solar energy conversion [].

Scaffold for Drug Discovery:

  • The core structure of 2-Indanone can act as a scaffold for the development of new drugs [].
  • By attaching various functional groups to its core, researchers can create novel molecules with the potential to target specific biological processes.
  • This approach can be beneficial in exploring new therapeutic options for various diseases.

Investigation of Biological Activities:

  • While not yet fully established, some studies suggest that 2-Indanone itself may possess certain biological activities.
  • Research suggests potential anti-inflammatory and anti-cancer properties, although further investigation is needed to confirm these findings and understand the underlying mechanisms [, ].

2-Indanone is an organic compound with the molecular formula C9H8OC_9H_8O and a chemical structure characterized by a ketone functional group attached to the second carbon of an indan ring system. It is a colorless to pale yellow liquid with a distinctive odor, commonly used as a building block in organic synthesis. The compound is known for its role in various

, including:

  • Nucleophilic Addition: The carbonyl group of 2-Indanone can undergo nucleophilic addition reactions, forming alcohols upon reaction with nucleophiles.
  • Enolate Formation: Under basic conditions, 2-Indanone can form enolates, which are useful intermediates in further reactions such as alkylation or acylation .
  • Condensation Reactions: It can participate in condensation reactions, forming larger molecules through the combination of two reactants with the loss of a small molecule, typically water.

Studies have indicated that 2-Indanone exhibits various biological activities:

  • Antimicrobial Properties: Some research suggests that 2-Indanone has antimicrobial effects against certain bacteria and fungi.
  • Anti-inflammatory Effects: Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for further pharmacological investigation .
  • Cytotoxicity: There is evidence that 2-Indanone may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of 2-Indanone can be achieved through several methods:

  • Dehydration of Indene Glycol: This method involves the acid-catalyzed dehydration of indene glycol to yield 2-Indanone .
  • Oxidation of Indenediol: Using hydrogen peroxide as an oxidizing agent, 1,2-indenediol can be converted into 2-Indanone in the presence of acetic acid and acetic anhydride as catalysts .
  • Annulation Reactions: Recent advancements have introduced [4 + 1] annulation reactions as a method for synthesizing 2-Indanone derivatives through cyclopropanone intermediates .

2-Indanone finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
  • Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumery and flavoring agents.
  • Material Science: It is used in the development of polymers and other materials due to its reactivity and ability to form complex structures.

Interaction studies involving 2-Indanone focus on its reactivity with other chemical species:

  • Reactions with Nucleophiles: The compound readily reacts with nucleophiles such as amines and alcohols, leading to the formation of diverse derivatives.
  • Complex Formation: It can form complexes with metal ions, which may enhance its reactivity or alter its properties for specific applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Indanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-IndanoneC9H8OKetone at the first position of the indan ring.
IndeneC9H8Unsaturated hydrocarbon; lacks a carbonyl group.
3-IndanoneC9H8OKetone at the third position; different reactivity profile.
AcetophenoneC8H8OAromatic ketone; structurally different from indans.

While these compounds share some structural characteristics with 2-Indanone, their distinct functional groups and positions lead to unique chemical behaviors and applications.

XLogP3

1.3

Melting Point

59.0 °C

UNII

0I79N673DE

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 90 of 91 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

615-13-4

Wikipedia

1,3-dihydro-2H-inden-2-one

General Manufacturing Information

2H-Inden-2-one, 1,3-dihydro-: ACTIVE

Dates

Modify: 2023-08-15

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